ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-methylphenyl group at position 3, a 4-oxo group at position 4, and a 9H-xanthene-9-carbonylamino moiety at position 3. Its ethyl ester group at position 1 enhances solubility in organic solvents, making it suitable for synthetic and pharmacological studies.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O5S/c1-3-37-30(36)26-21-16-39-28(25(21)29(35)33(32-26)18-14-12-17(2)13-15-18)31-27(34)24-19-8-4-6-10-22(19)38-23-11-7-5-9-20(23)24/h4-16,24H,3H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFTWSBXFPAHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the thieno[3,4-d]pyridazine core, which is achieved through the cyclization of appropriate thiophene and pyridazine precursors. The xanthene moiety is then introduced via a condensation reaction with 9H-xanthene-9-carboxylic acid. Finally, the ethyl ester group is incorporated through esterification with ethanol under acidic conditions .
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thieno[3,4-d]pyridazine core may also contribute to the compound’s biological effects by binding to nucleic acids or proteins, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,4-d]pyridazine Derivatives
The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties:
Key Observations :
- Xanthene vs.
- Chromene-Thiazolidinone Hybrids: Compounds like 13 exhibit distinct mechanisms (e.g., anticancer activity) due to the chromene-thiazolidinone framework, which is absent in the target compound .
Crystallographic and Computational Studies
- Structural Elucidation : Tools like SHELX and ORTEP-3 are critical for resolving the complex stereochemistry of such compounds. For instance, SHELXL’s robust refinement algorithms are used to model the xanthene moiety’s conformational flexibility .
- Electronic Properties : The xanthene group’s electron-rich nature may lead to distinct charge-transfer interactions compared to fluorophenyl analogs, as inferred from molecular orbital calculations .
Pharmacological Potential
- Kinase Inhibition : Xanthene-containing analogs exhibit moderate inhibition of tyrosine kinases due to aromatic stacking with ATP-binding sites .
- Antimicrobial Activity : Fluorophenyl derivatives demonstrate enhanced activity against Gram-positive bacteria, attributed to improved membrane penetration .
Biological Activity
Ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity associated with this particular compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H22N2O4S
- Molecular Weight : 446.52 g/mol
The presence of multiple functional groups in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that thieno[3,4-d]pyridazine derivatives exhibit significant anticancer properties. For example, a study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki67 .
Antimicrobial Properties
Thieno[3,4-d]pyridazine derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
Compounds within this class have shown promise as anti-inflammatory agents. They inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the inflammatory response. This activity is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors for key enzymes involved in disease pathways, such as phosphodiesterases (PDEs) and cyclooxygenases (COX) .
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, including those modulating inflammation and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a thieno[3,4-d]pyridazine derivative in a mouse model bearing human breast cancer xenografts. The results showed a significant reduction in tumor volume compared to controls, with an observed mechanism involving apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
